

In-Vitro Pharmacological Profile of N-Acetyl-3,4-MDMC: An Inferential Analysis

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Compound of Interest		
Compound Name:	N-Acetyl-3,4-MDMC	
Cat. No.:	B594167	Get Quote

Disclaimer: Direct in-vitro pharmacological data for N-Acetyl-3,4-methylenedioxymethcathinone (N-Acetyl-3,4-MDMC) is not currently available in peer-reviewed literature. This technical guide provides an inferred pharmacological profile based on the well-characterized properties of its close structural analogs, 3,4-methylenedioxymethcathinone (methylone) and 3,4-methylenedioxymethamphetamine (MDMA). The experimental protocols described are standard methodologies that would be appropriate for the in-vitro characterization of N-Acetyl-3,4-MDMC.

Introduction

N-Acetyl-3,4-MDMC is an acetylated analog of methylone, a designer drug of the cathinone class.[1] Given its structural similarity to methylone and MDMA, it is hypothesized to interact with monoaminergic systems. The addition of an acetyl group to the nitrogen atom is a common metabolic pathway (N-acetylation) and can significantly alter the pharmacological properties of a compound, including its affinity for receptors and transporters, as well as its functional activity. This guide synthesizes the known in-vitro pharmacological data of methylone and MDMA to provide a predictive framework for the potential pharmacological profile of **N-Acetyl-3,4-MDMC**.

Data Presentation

The following tables summarize the in-vitro pharmacological data for methylone and MDMA at key molecular targets. It is anticipated that **N-Acetyl-3,4-MDMC** would exhibit activity at these sites, although its potency may differ.



Table 1: Monoamine Transporter Inhibition

This table presents the half-maximal inhibitory concentrations (IC₅₀) of methylone and MDMA for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Lower values indicate greater potency.

Compound	DAT IC ₅₀ (μM)	NET IC50 (μM)	SERT IC ₅₀ (μM)	Reference
Methylone	2.84	0.48	8.42	[2]
MDMA	12.6	2.1	7.6	[3]

Table 2: Receptor Binding Affinities for MDMA

This table presents the inhibitor constant (K_i) values of the enantiomers of MDMA at various serotonin receptors. Lower values indicate higher binding affinity. Data for methylone at these specific receptors is less consistently reported in the format of K_i values.

Compound	5-HT1a Ki (μM)	5-HT _{2a} K _i (μM)	Reference
R-MDMA	> 50	4.7	[4]
S-MDMA	> 50	> 50	[4]

Potential Influence of N-Acetylation

N-acetylation generally increases the polarity of a molecule, which can affect its ability to cross cell membranes and interact with binding sites within transmembrane proteins like transporters and receptors. This modification could potentially decrease the potency of **N-Acetyl-3,4-MDMC** at monoamine transporters compared to methylone. The bulky acetyl group might also introduce steric hindrance, altering the binding conformation and affinity for its targets. Functional activity could also be affected, potentially shifting the compound's profile towards that of a reuptake inhibitor rather than a releasing agent. However, without empirical data, these remain hypotheses.

Experimental Protocols

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The following are detailed methodologies for key in-vitro experiments that would be necessary to determine the pharmacological profile of **N-Acetyl-3,4-MDMC**.

1. Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity of a test compound to a specific transporter.

- Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably
 expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT)
 transporter are cultured to confluence. The cells are then harvested, and a crude membrane
 preparation is obtained by homogenization and centrifugation. Protein concentration is
 determined using a standard assay like the BCA assay.[5]
- Assay Procedure: In a 96-well plate, the cell membrane preparation is incubated with a specific radioligand (e.g., [3H]-WIN 35,428 for DAT, [3H]-Nisoxetine for NET, [3H]-Citalopram for SERT) and varying concentrations of the test compound (**N-Acetyl-3,4-MDMC**).[5]
- Incubation and Detection: The mixture is incubated to allow for competitive binding to reach
 equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter,
 which traps the membrane-bound radioligand. The radioactivity retained on the filter is
 measured using a scintillation counter.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The inhibitor constant (K_i) is then calculated using the Cheng-Prusoff equation.
- 2. In-Vitro Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a compound to block the reuptake of neurotransmitters into cells.

• Cell Culture: HEK293 cells stably expressing the human DAT, NET, or SERT are seeded in 96-well plates and grown to form a confluent monolayer.

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- Assay Procedure: The cells are washed and then incubated with a buffer containing a radiolabeled neurotransmitter ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) and varying concentrations of the test compound.
- Incubation and Lysis: The incubation is carried out for a short period to measure the initial rate of uptake. The reaction is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular radiolabeled neurotransmitter.
- Detection and Analysis: The amount of radioactivity in the cell lysate is quantified using a scintillation counter. The IC₅₀ value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake, is calculated.[6]

3. In-Vitro Neurotransmitter Release Assay

This assay determines if a compound acts as a substrate for monoamine transporters, inducing neurotransmitter release.

- Synaptosome or Cell Preparation: Synaptosomes (nerve terminals) are prepared from rodent brain tissue, or HEK293 cells expressing the transporters are used. The preparation is preloaded with a radiolabeled neurotransmitter.
- Assay Procedure: The pre-loaded synaptosomes or cells are superfused with a buffer. After
 a stable baseline of radioactivity is established in the superfusate, the test compound is
 added to the buffer at various concentrations.
- Fraction Collection and Analysis: Fractions of the superfusate are collected over time, and the amount of radioactivity in each fraction is measured. An increase in radioactivity above the baseline indicates neurotransmitter release. The potency (EC₅₀) and efficacy (E_{max}) of the test compound to induce release are determined.[7]

4. Calcium Mobilization Assay for Gq-Coupled GPCRs

This functional assay is used to assess the activity of compounds at G protein-coupled receptors (GPCRs) that signal through the Gq pathway, leading to an increase in intracellular calcium.

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- Cell Culture and Dye Loading: Cells expressing the target Gq-coupled receptor (e.g., a 5-HT2 receptor) are seeded in a 96-well plate. On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8][9]
- Compound Addition and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The test compound is added to the wells, and the fluorescence intensity is measured in real-time. An increase in fluorescence indicates a rise in intracellular calcium concentration.[8]
- Data Analysis: The change in fluorescence is used to determine the concentration-response relationship of the test compound, from which the potency (EC₅₀) and efficacy (Em₃x) can be calculated.

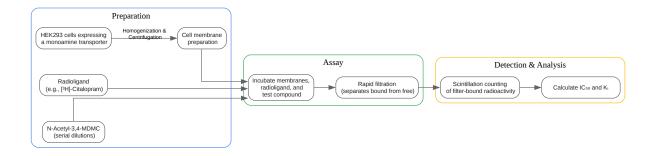
5. cAMP Accumulation Assay for Gs/Gi-Coupled GPCRs

This functional assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels to determine the activity of compounds at GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) proteins.

- Cell Culture: Cells expressing the target Gs- or Gi-coupled receptor are cultured in appropriate plates.
- Assay Procedure: For Gi-coupled receptors, cells are first stimulated with forskolin to increase basal cAMP levels. The cells are then incubated with varying concentrations of the test compound.[10]
- Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF, AlphaScreen, or ELISA.[11][12] In these assays, cAMP from the cell lysate competes with a labeled cAMP conjugate for binding to a specific antibody.
- Data Analysis: The signal is inversely proportional to the amount of cAMP in the cell lysate. For Gs-coupled receptors, an agonist will increase cAMP and decrease the signal. For Gi-coupled receptors (in the presence of forskolin), an agonist will decrease cAMP and increase the signal. EC₅₀ or IC₅₀ values are determined from the concentration-response curves.

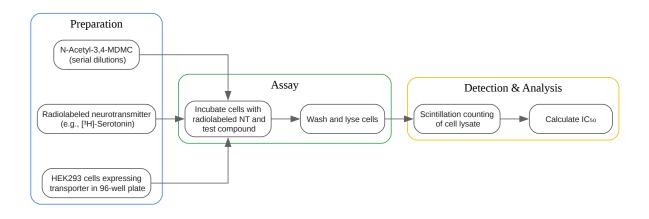


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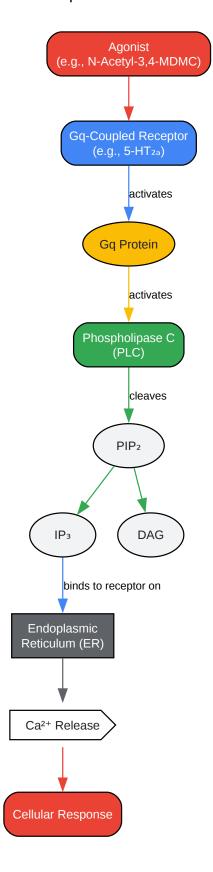
Caption: Workflow for a radioligand binding assay.



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Caption: Workflow for a neurotransmitter uptake inhibition assay.



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Caption: Gq-coupled receptor signaling pathway.

Conclusion

While the precise in-vitro pharmacological profile of **N-Acetyl-3,4-MDMC** remains to be elucidated, the data from its parent compound, methylone, and the closely related MDMA, strongly suggest that it will interact with monoamine transporters. The N-acetylation is likely to modulate its potency and functional activity at these sites. The experimental protocols and diagrams provided in this guide offer a comprehensive framework for the systematic in-vitro characterization of **N-Acetyl-3,4-MDMC** and other novel psychoactive substances. Such studies are crucial for understanding their mechanism of action and potential physiological effects.

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